molecular formula C13H14N4O B2504978 N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide CAS No. 2411265-97-7

N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide

Cat. No. B2504978
M. Wt: 242.282
InChI Key: VDFOAFACXHJILZ-UHFFFAOYSA-N
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Description

“N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide” is a compound that contains a 1,2,4-triazole ring. Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance in medicinal chemistry . Various synthetic methods have been developed over the past 20 years . A review on the synthesis and pharmacological activities recorded in the current literature for triazole derivatives aims to synthesize and study their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

N-[[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-3-12(18)14-8-10-5-4-6-11(7-10)13-15-9(2)16-17-13/h3-7H,1,8H2,2H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFOAFACXHJILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=CC(=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide

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